molecular formula C9H10N2O B1290326 5-Amino-1-methyl-2-oxoindoline CAS No. 20870-91-1

5-Amino-1-methyl-2-oxoindoline

Cat. No. B1290326
CAS RN: 20870-91-1
M. Wt: 162.19 g/mol
InChI Key: ZGLUKQQSWABKDH-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-methyl-2-oxoindoline is a derivative of oxoindole, which is a structural motif found in various natural products and synthetic compounds with potential biological activities. The oxoindole core is often modified to produce derivatives with diverse chemical and pharmacological properties.

Synthesis Analysis

The synthesis of N-methyl amino acids, which are structurally related to 5-Amino-1-methyl-2-oxoindoline, can be achieved through intermediate 5-oxazolidinones. This method provides a unified approach to the synthesis of N-methyl derivatives of the 20 common l-amino acids, which are important for peptide synthesis . Additionally, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline, a compound with a similar oxazoline ring to oxoindoline, has been achieved in a one-pot reaction, demonstrating the versatility of such structures in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of four oxoindolyl α-hydroxy-β-amino acid derivatives have been determined, confirming the diastereoselectivity of the chemical reactions involved. These structures exhibit different conformations of the amide group and form intramolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecules .

Chemical Reactions Analysis

The oxoindoline derivatives can participate in various chemical reactions. For instance, the O-atom of the 3-oxazoline ring can be replaced by S from P2S5, yielding a 3-thiazoline derivative. This type of chemical transformation indicates the reactivity of the oxoindoline moiety and its potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxoindoline derivatives can be inferred from related compounds. For example, the energetic material precursor 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, which shares some structural features with 5-Amino-1-methyl-2-oxoindoline, exhibits intermolecular hydrogen bonding and strong π-interactions, as well as specific sensitivity to impact and friction . Similarly, the synthesis of alkyl-2-[5-(hydroxy methyl)-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]amino acid esters shows the potential for oxoindoline derivatives to form stable compounds with diverse biological activities .

Scientific Research Applications

Summary of the Application

“5-Amino-1-methyl-2-oxoindoline” has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 .

Methods of Application or Experimental Procedures

The compounds were synthesized and their cytotoxicity was evaluated . The effects of the compounds on cell cycle and apoptosis were analyzed .

Results or Outcomes

Six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC‐1, the first procaspase‐3 activating compound . The most potent compound 4o was three‐ to five‐fold more cytotoxic than PAC‐1 in three cancer cell lines tested . The representative compounds 4f, 4h, 4n, 4o and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

  • Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesizing and evaluating derivatives with improved properties.

  • Structural Modifications : Exploring modifications to enhance selectivity or efficacy.


properties

IUPAC Name

5-amino-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUKQQSWABKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627603
Record name 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID30627603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-2-oxoindoline

CAS RN

20870-91-1
Record name 5-Amino-1,3-dihydro-1-methyl-2H-indol-2-one
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Record name 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-methyl-2-oxoindoline 97%
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Synthesis routes and methods I

Procedure details

The reaction is carried out in methanol. The crude product is further reacted directly in V (5).
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Synthesis routes and methods II

Procedure details

To a suspension of 1-methyl-5-nitroindolin-2-one (92 mg, 0.48 mmol) in 20 mL MeOH, was Pd(C) (9.2 mg, 10 weight %) added. The round bottom flask was capped with a rubber septum and put under a hydrogen atmosphere. After 18 h the hydrogen gas was evacuated by introducing argon to the round bottom flask. The reaction mixture was filtered through celite. The celite was washed with EtOAc (2×30 ml). The volatiles were evaporated to afford the title compound in quantitative yield.
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92 mg
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20 mL
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9.2 mg
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